An In-depth Technical Guide to Amino-PEG9-Amine for Researchers and Drug Development Professionals
An In-depth Technical Guide to Amino-PEG9-Amine for Researchers and Drug Development Professionals
Core Principles, Applications, and Experimental Protocols
Introduction: Amino-PEG9-Amine is a bifunctional polyethylene glycol (PEG) derivative that has emerged as a critical tool in biomedical research and drug development. Its unique structure, featuring a hydrophilic nine-unit PEG spacer flanked by two primary amine groups, imparts desirable physicochemical properties for a range of applications. This guide provides a comprehensive overview of Amino-PEG9-Amine, including its chemical properties, applications in bioconjugation and nanotechnology, and detailed experimental protocols.
Physicochemical Properties
Amino-PEG9-Amine is a well-characterized molecule with consistent properties across various suppliers. The key quantitative data are summarized in the table below, providing a consolidated reference for researchers.
| Property | Value | Reference |
| Chemical Formula | C20H44N2O9 | [1] |
| Molecular Weight | 456.6 g/mol | [1] |
| CAS Number | 474082-35-4 | [1] |
| Appearance | Liquid | [2] |
| Purity | Typically >95% - 98% | [1] |
| Storage Conditions | -20°C for long-term storage | |
| Solubility | Soluble in water and common organic solvents like DMSO and DMF |
Core Applications
The bifunctional nature of Amino-PEG9-Amine makes it a versatile linker for a multitude of applications in drug delivery, diagnostics, and biomaterial science. The primary amine groups at both ends of the PEG chain can react with various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reactivity, combined with the hydrophilicity and biocompatibility of the PEG spacer, underpins its utility in several key areas:
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Bioconjugation: Amino-PEG9-Amine is widely used to conjugate proteins, peptides, antibodies, and other biomolecules. The PEG spacer enhances the solubility and stability of the resulting conjugate while potentially reducing its immunogenicity.
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Nanoparticle Functionalization: The surface of nanoparticles can be modified with Amino-PEG9-Amine to improve their biocompatibility, increase circulation time, and enable the attachment of targeting ligands. This is crucial for developing targeted drug delivery systems.
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PROTAC and ADC Development: In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), Amino-PEG9-Amine serves as a flexible linker to connect the targeting moiety (e.g., an antibody or a small molecule) to the therapeutic payload (e.g., a cytotoxic drug or an E3 ligase ligand).
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Hydrogel and Biomaterial Synthesis: The ability of Amino-PEG9-Amine to act as a crosslinker makes it valuable in the synthesis of hydrogels and other biomaterials for tissue engineering and controlled release applications.
Experimental Protocols
The following sections provide detailed methodologies for common experimental procedures involving Amino-PEG9-Amine. These protocols are based on established methods for amine-reactive PEG linkers and can be adapted for specific research needs.
General Protocol for Amide Bond Formation with Carboxylic Acids
This protocol describes the coupling of Amino-PEG9-Amine to a molecule containing a carboxylic acid group using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Materials:
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Amino-PEG9-Amine
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Carboxylic acid-containing molecule
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EDC (or DCC, HATU)
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N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, for increased efficiency)
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Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
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Reaction Buffer: MES buffer (pH 4.5-6.0) or Phosphate Buffered Saline (PBS, pH 7.2-7.5)
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Quenching solution (e.g., hydroxylamine)
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Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
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Dissolve Reactants: Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO. In a separate vial, dissolve Amino-PEG9-Amine in the chosen reaction buffer.
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Activate Carboxylic Acid: Add a 1.2 to 1.5-fold molar excess of EDC and NHS (or sulfo-NHS) to the carboxylic acid solution. Let the reaction proceed for 15-30 minutes at room temperature to form an active NHS ester.
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Conjugation: Add the activated carboxylic acid solution to the Amino-PEG9-Amine solution. The molar ratio of the activated molecule to Amino-PEG9-Amine can be varied to control the degree of conjugation.
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Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
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Quenching: Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.
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Purification: Purify the conjugate using dialysis, size-exclusion chromatography, or another appropriate method to remove unreacted reagents and byproducts.
General Protocol for Reaction with NHS Esters
This protocol outlines the direct reaction of Amino-PEG9-Amine with an NHS ester-activated molecule. This reaction is generally more straightforward as it does not require a separate activation step.
Materials:
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Amino-PEG9-Amine
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NHS ester-activated molecule
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Anhydrous DMF or DMSO
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Reaction Buffer: PBS (pH 7.2-8.5)
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Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
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Dissolve Reactants: Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO. Dissolve Amino-PEG9-Amine in the reaction buffer.
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Conjugation: Add the NHS ester solution to the Amino-PEG9-Amine solution. A slight molar excess of the NHS ester may be used.
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Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. The reaction progress can be monitored by chromatography (e.g., TLC or HPLC).
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Purification: Purify the resulting conjugate to remove unreacted starting materials and byproducts.
Visualizing Reaction Pathways and Workflows
To further elucidate the utility of Amino-PEG9-Amine, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
Caption: Amide bond formation using a carbodiimide coupling agent.
Caption: Workflow for nanoparticle surface functionalization.
Caption: Conceptual diagram of PROTAC synthesis using Amino-PEG9-Amine.
Conclusion
Amino-PEG9-Amine is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure, biocompatibility, and bifunctional reactivity enable a wide range of applications, from fundamental bioconjugation studies to the development of advanced therapeutic and diagnostic agents. The protocols and data presented in this guide offer a solid foundation for the successful implementation of Amino-PEG9-Amine in various research and development endeavors. As the fields of targeted drug delivery and immunotherapy continue to advance, the importance of such precisely engineered linkers is expected to grow, further solidifying the role of Amino-PEG9-Amine in the development of next-generation biomedical technologies.
